ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions may involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Other compounds in this class may have similar structures but different substituents.
Benzylidene Derivatives: Compounds with similar benzylidene groups may exhibit comparable properties.
Uniqueness
Ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Biological Activity
Ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core structure, which is known for its diverse biological activities. The presence of multiple functional groups, including acetyloxy and methoxy moieties, contributes to its potential efficacy in various biological systems.
Antitumor Activity
Research indicates that compounds with similar thiazole and pyrimidine structures exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:
- Cytotoxicity : Compounds similar to ethyl (2E)-5-[4-(acetyloxy)phenyl]-... demonstrated IC50 values indicating effective cytotoxicity against different cancer cell lines such as HepG-2 and Jurkat cells .
- Mechanisms of Action : The interaction with tubulin polymerization pathways has been suggested as a mechanism for anticancer activity. Studies show that structural modifications can enhance this effect .
Anticonvulsant Activity
Thiazole derivatives are also explored for their anticonvulsant properties. Certain analogs have displayed the ability to protect against seizures in animal models by modulating neurotransmitter systems .
Anti-inflammatory Effects
The compound's potential as a COX-II inhibitor has been investigated, with preliminary data suggesting it may reduce inflammation without significant ulcerogenic effects . This positions it as a candidate for treating inflammatory diseases.
Case Studies
- Antitumor Efficacy : A study on thiazole-integrated compounds showed promising results in inhibiting the growth of cancer cells. The presence of electron-donating groups was found to enhance activity significantly .
- Anticonvulsant Research : A series of thiazole-based compounds were tested for their anticonvulsant activity in animal models. The results indicated that specific substitutions on the thiazole ring could lead to enhanced protective effects against seizures .
Data Tables
Properties
Molecular Formula |
C27H26N2O7S |
---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-acetyloxyphenyl)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H26N2O7S/c1-6-35-26(32)23-15(2)28-27-29(24(23)18-8-10-19(11-9-18)36-16(3)30)25(31)22(37-27)14-17-7-12-20(33-4)21(13-17)34-5/h7-14,24H,6H2,1-5H3/b22-14+ |
InChI Key |
BRPGXOOVRBWRMI-HYARGMPZSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C\C4=CC(=C(C=C4)OC)OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)S2)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.